molecular formula C15H20O3 B12325346 2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid

2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid

Cat. No.: B12325346
M. Wt: 248.32 g/mol
InChI Key: SHAHPWSYJFYMRX-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid is an organic compound that belongs to the class of cyclopentanols This compound contains a cyclopentane ring that carries an alcohol group, making it a cyclopentyl derivative of phenylpropionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This reaction typically requires strong electron-withdrawing groups on the aromatic ring and highly basic nucleophiles .

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki–Miyaura coupling reactions. These methods are chosen for their efficiency, scalability, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Strong bases like sodium hydroxide (NaOH) and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons or alcohol derivatives.

    Substitution: Formation of substituted aromatic or cyclopentane derivatives.

Scientific Research Applications

2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate. This intermediate then loses a leaving group, resulting in the substitution product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid is unique due to its specific combination of a cyclopentane ring and a phenylpropionic acid structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[4-[(2-hydroxycyclopentyl)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHPWSYJFYMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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